N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Description
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H16N8O2S2 and its molecular weight is 416.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to their mesoionic character .
Mode of Action
Thiadiazole derivatives are known to interact strongly with biological targets due to their mesoionic character . This allows them to exert a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The mesoionic character of thiadiazole derivatives allows them to cross cellular membranes and interact strongly with biological targets, suggesting they may be influenced by the cellular environment .
Biological Activity
N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity. The presence of thiadiazole and thiazole moieties is particularly significant for its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of thiadiazole compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 and HepG2 .
- Antidiabetic Properties : Some thiazolidinedione derivatives have demonstrated potential in modulating glucose metabolism and improving insulin sensitivity .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio, leading to enhanced caspase activity .
- Modulation of Glucose Metabolism : Similar compounds have been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose homeostasis .
Table 1: Cytotoxicity of Related Compounds
Compound Name | IC50 (µg/mL) | Cancer Cell Line |
---|---|---|
Compound 1 | 8.35 | MCF-7 |
Compound 2 | 8.81 | HepG2 |
N-(5-(...)) | TBD | TBD |
Note: "TBD" indicates values that require further research to establish.
Table 2: Antidiabetic Activity Comparison
Compound Name | Effect on Glucose Levels (%) | Mechanism of Action |
---|---|---|
Thiazolidinedione Derivative | 30% decrease | PPARγ activation |
N-(5-(...)) | TBD | TBD |
Case Studies
- Anticancer Activity Study : A study conducted on a series of thiazolidine derivatives revealed significant cytotoxic effects against glioblastoma multiforme cells. The derivatives exhibited a dose-dependent response with IC50 values indicating potent activity at low concentrations .
- Antidiabetic Effects : In another study, thiazolidinedione derivatives were tested for their ability to lower blood glucose levels in diabetic models. The results indicated a marked improvement in insulin sensitivity and glucose tolerance when administered alongside standard diabetic treatments .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S2/c1-9-22-23-16(27-9)20-13(25)8-24-5-2-10-12(7-24)28-15(19-10)21-14(26)11-6-17-3-4-18-11/h3-4,6H,2,5,7-8H2,1H3,(H,19,21,26)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDCYERFOXQYAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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